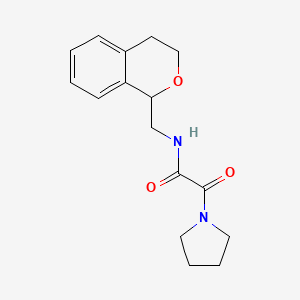![molecular formula C26H26Cl2N2O5 B12486223 5-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12486223.png)
5-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, morpholine, and benzoic acid moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,4-dichlorophenylmethanol, which is then reacted with 3-methoxybenzaldehyde under specific conditions to form an intermediate. This intermediate is further reacted with morpholine and benzoic acid derivatives to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-[({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-[({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A herbicide with a similar dichlorophenyl group.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.
Methoxybenzoic acids: Compounds with methoxy and benzoic acid groups, known for their diverse chemical properties.
Uniqueness
5-[({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C26H26Cl2N2O5 |
|---|---|
Peso molecular |
517.4 g/mol |
Nombre IUPAC |
5-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C26H26Cl2N2O5/c1-33-24-4-2-3-17(25(24)35-16-18-5-6-19(27)13-22(18)28)15-29-20-7-8-23(21(14-20)26(31)32)30-9-11-34-12-10-30/h2-8,13-14,29H,9-12,15-16H2,1H3,(H,31,32) |
Clave InChI |
LKDXSUVNBTWHIJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CNC3=CC(=C(C=C3)N4CCOCC4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12486144.png)
![4-chloro-N-(2-methoxy-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12486148.png)
![5-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B12486155.png)

![Ethyl 5-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12486182.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12486184.png)
![3,3'-[(4-fluorophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one)](/img/structure/B12486189.png)

![4-tert-butyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12486216.png)
![6-Methyl-4-{[3-(trifluoromethyl)benzyl]oxy}quinoline-2-carboxylic acid](/img/structure/B12486218.png)
![4-[(E)-morpholin-4-yldiazenyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzenesulfonamide](/img/structure/B12486221.png)
![Methyl 5-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486225.png)
![N-[4-(ethylsulfonyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B12486231.png)

